2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 4-iodobenzenecarboxylate
Overview
Description
2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 4-iodobenzenecarboxylate is a useful research compound. Its molecular formula is C17H13IN2O6 and its molecular weight is 468.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside beta-D-glucosidase 1a . This enzyme acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .
Mode of Action
Related compounds have been found to interact with their targets through enzymatic activity . For instance, the enzyme mentioned above hydrolyzes terminal, non-reducing beta-D-glucosyl residues with the release of beta-D-glucose .
Biochemical Pathways
The compound likely affects the biochemical pathways involving the hydrolysis of glucosides. The preferred substrate for the enzyme is DIMBOA-beta-D-glucoside . The enzymatic activity is highly correlated with plant growth .
Pharmacokinetics
Related compounds have been studied for their pharmacokinetic properties .
Result of Action
The result of the compound’s action is likely the production of hydroxamic acids from hydroxamic acid glucosides, which helps in the defense of young plant parts against pests . The enzymatic activity is highly correlated with plant growth .
Action Environment
It’s worth noting that the enzymatic activity of similar compounds is highly correlated with plant growth , suggesting that environmental conditions affecting plant growth could potentially influence the compound’s action.
Properties
IUPAC Name |
2-(7-nitro-3-oxo-4H-1,4-benzoxazin-2-yl)ethyl 4-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O6/c18-11-3-1-10(2-4-11)17(22)25-8-7-14-16(21)19-13-6-5-12(20(23)24)9-15(13)26-14/h1-6,9,14H,7-8H2,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYQPBAIBYKVLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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